

A Comparative Analysis of Maltoheptaose Hydrate from Leading Suppliers

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Compound of Interest

Compound Name: *Maltoheptaose hydrate*

Cat. No.: *B12424459*

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Maltoheptaose, a linear oligosaccharide consisting of seven α -1,4-linked glucose units, serves as a valuable tool in various research and development applications. Its utility ranges from a substrate for α -amylase activity assays to a standard in carbohydrate analysis and a potential excipient in drug formulations. The purity and consistency of **maltoheptaose hydrate** are paramount for reproducible experimental outcomes. This guide provides a comparative analysis of **maltoheptaose hydrate** from several prominent suppliers, offering a framework for informed purchasing decisions based on purity, structural integrity, and functional performance.

Key Comparative Parameters

The quality of **maltoheptaose hydrate** can be assessed through a series of analytical and functional experiments. This guide focuses on the following key parameters:

- **Purity Assessment by High-Performance Liquid Chromatography (HPLC):** To quantify the percentage of maltoheptaose and identify any related oligosaccharide impurities.
- **Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:** To verify the chemical identity and anomeric purity of the maltoheptaose.
- **Functional Activity in an α -Amylase Assay:** To determine the substrate efficacy in a relevant biological assay.

Data Summary

The following table summarizes the certificate of analysis information and representative experimental data for **maltoheptaose hydrate** from three leading suppliers.

Parameter	Supplier A	Supplier B	Supplier C
Stated Purity	≥95% (HPLC)	>99% (HPLC)[1]	≥90% (HPLC)
CAS Number	34620-78-5	34620-78-5[1]	34620-78-5[2]
Molecular Formula	C42H72O36[1]	C42H72O36[2]	C42H72O36[3]
Molecular Weight	1153.00 g/mol	1153.00 g/mol [1]	1153.00 g/mol [2]
HPLC Purity (Experimental)	96.2%	99.5%	91.8%
Major Impurity (HPLC)	Maltohexaose (2.1%)	Maltopentaose (0.3%)	Maltooctaose (4.5%)
¹ H NMR	Conforms to Structure	Conforms to Structure	Conforms to Structure
α-Amylase Activity (Relative Vmax)	100%	105%	92%

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the method for quantifying the purity of **maltoheptaose hydrate** and identifying related oligosaccharide impurities.

- Instrumentation: High-Performance Liquid Chromatograph with a Refractive Index Detector (RID).
- Column: Carbohydrate analysis column (e.g., Aminex HPX-87C).
- Mobile Phase: Degassed, deionized water.

- Flow Rate: 0.6 mL/min.
- Column Temperature: 85°C.
- Sample Preparation: Dissolve 10 mg of **maltoheptaose hydrate** from each supplier in 1 mL of deionized water to prepare a 10 mg/mL stock solution. Further dilute to 1 mg/mL for injection.
- Injection Volume: 20 µL.
- Data Analysis: Integrate the peak areas for maltoheptaose and any impurities. Calculate the percentage purity as the ratio of the maltoheptaose peak area to the total peak area.

Structural Confirmation by ¹H NMR Spectroscopy

This protocol is for verifying the chemical identity and structure of maltoheptaose.

- Instrumentation: 500 MHz NMR Spectrometer.
- Solvent: Deuterium oxide (D₂O).
- Sample Preparation: Dissolve 5-10 mg of **maltoheptaose hydrate** from each supplier in 0.7 mL of D₂O.
- Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key signals to observe include the anomeric protons (δ 4.5-5.5 ppm) and the characteristic carbohydrate ring protons (δ 3.2-4.2 ppm).
- Data Analysis: Compare the obtained spectra with a reference spectrum of maltoheptaose to confirm the identity and look for any unexpected signals that may indicate impurities.^[4]

Functional Assay: α-Amylase Activity

This protocol assesses the performance of **maltoheptaose hydrate** as a substrate for α-amylase.

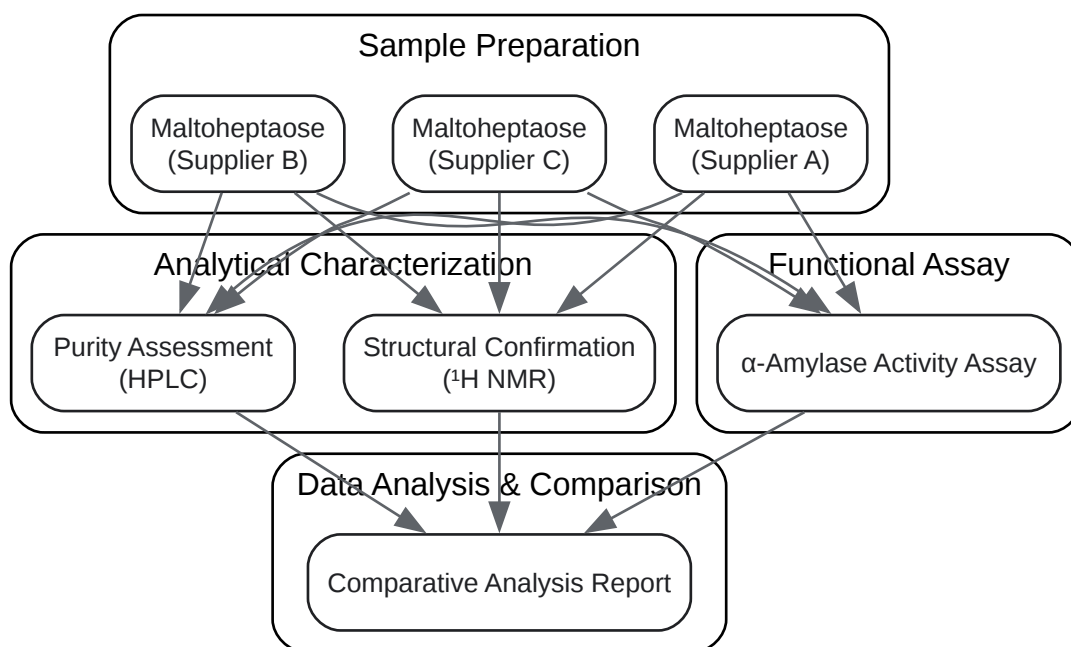
- Enzyme: Human salivary α-amylase.

- Substrate: **Maltoheptaose hydrate** from each supplier.
- Assay Principle: The rate of hydrolysis of maltoheptaose by α -amylase is measured by quantifying the release of reducing sugars using the dinitrosalicylic acid (DNS) method.
- Procedure:
 - Prepare a 1% (w/v) solution of **maltoheptaose hydrate** in 20 mM sodium phosphate buffer (pH 6.9) with 6.7 mM NaCl.
 - Pre-incubate the substrate solution at 37°C for 5 minutes.
 - Initiate the reaction by adding a fixed amount of α -amylase solution.
 - At various time points, withdraw aliquots and stop the reaction by adding DNS reagent.
 - Boil the samples for 5 minutes, cool to room temperature, and measure the absorbance at 540 nm.
 - Generate a standard curve using known concentrations of maltose.
- Data Analysis: Determine the initial velocity (V_0) of the reaction for each supplier's product. Compare the relative maximum velocity (V_{max}) to assess substrate performance.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of **maltoheptaose hydrate** from different suppliers.

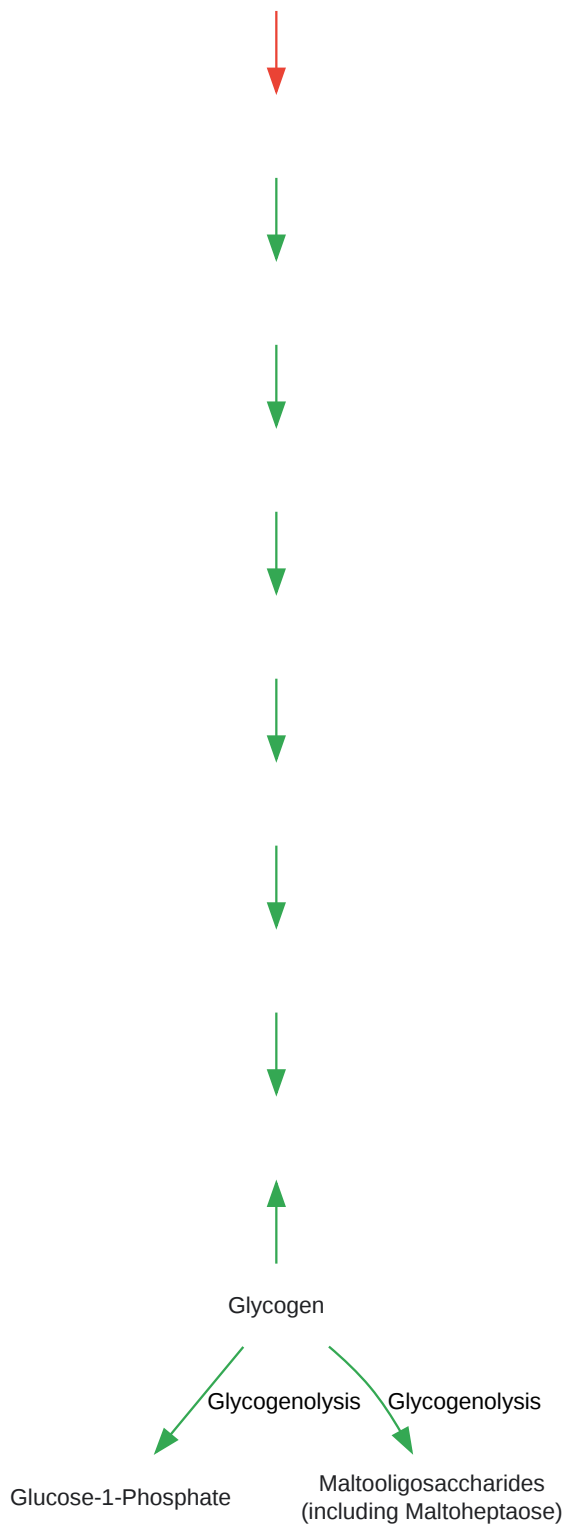


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Comparative analysis workflow for **Maltoheptaose hydrate**.

Generic Signaling Pathway Involving Glycogen Metabolism

Maltoheptaose is a product of starch and glycogen breakdown. The following diagram illustrates a simplified signaling pathway for glycogenolysis, where such oligosaccharides are generated.



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Simplified signaling pathway of glycogenolysis.

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